N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of pharmaceutical agents. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The compound's structure features a pyrimidine ring substituted with a formamide group, enhancing its reactivity and potential applications in drug design.
This compound can be classified under the broader category of pyrimidine derivatives, which are characterized by their six-membered heterocyclic structure containing nitrogen atoms. The specific molecular formula for N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide is with a molecular weight of approximately 198.18 g/mol . It is often studied as an impurity reference material in pharmaceutical formulations, particularly those related to bronchodilators and psychostimulants .
The synthesis of N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide typically involves multi-step procedures that may include:
These methods highlight the compound's synthetic versatility and its potential as a precursor for various pharmacologically active derivatives.
The molecular structure of N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide can be represented using various chemical notations:
CN1C(=C(NC=O)C(=O)N(C)C1=O)InChI=1S/C7H10N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12)The structure features a pyrimidine ring with two carbonyl (dioxo) groups and an amide functional group attached to the nitrogen atom at position 5 .
N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide participates in various chemical reactions typical of amides and heterocyclic compounds. Key reactions include:
The mechanism of action for N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide primarily involves its interaction with biological targets such as enzymes or receptors. The presence of multiple functional groups allows it to engage in hydrogen bonding and other interactions that can modulate biological pathways:
These interactions underline its potential therapeutic applications .
N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has several scientific applications:
N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide represents a structurally specialized pyrimidine derivative characterized by systematic substitutions that define its chemical identity and reactivity. The core scaffold consists of a pyrimidine ring substituted at position 5 with a formamide group (–NHCHO) and at position 6 with a methyl group (–CH₃), while positions 2 and 4 feature keto (=O) functionalities. This arrangement classifies it as a 5,6-disubstituted 2,4(1H,3H)-pyrimidinedione derivative [1] [6].
Systematic Nomenclature and Synonyms:The compound is designated under IUPAC rules as N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, emphasizing its dihydropyrimidine tautomer. It is interchangeably referenced by multiple synonyms in chemical databases, including N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide and 5-(formylamino)-6-methyluracil. Its CAS registry number (50996-15-1) provides a unique identifier for regulatory and sourcing purposes [1].
Molecular and Structural Attributes:The molecular formula is C₆H₇N₃O₃, with a molecular weight of 153.14 g/mol. Key structural features include:
Tautomerism between lactam (dioxo) and lactim (hydroxy) forms, influencing solubility and target binding [6].
Interactive Data Table:
Table 1: Nomenclature and Identifiers
| Nomenclature Type | Identifier |
|---|---|
| IUPAC Name | N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide |
| Systematic Synonyms | 5-(Formylamino)-6-methyluracil; NSC 349044; |
| CAS Registry Number | 50996-15-1 |
| Molecular Formula | C₆H₇N₃O₃ |
| Exact Mass | 153.054 g/mol |
Pyrimidine derivatives serve as privileged scaffolds in drug design due to their intrinsic bioisosterism with endogenous purines/pyrimidines, enabling targeted interactions with enzymes and genetic materials. N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide exemplifies this versatility through its hydrogen-bonding motifs and structural mimicry [2] [3] [7].
Bioisosteric Replacement: This scaffold can mimic phenyl rings or fused heterocycles (e.g., purines), improving solubility and pharmacokinetic profiles relative to carbocyclic analogs. For instance, pyrimidine-based drugs exhibit enhanced oral bioavailability due to balanced LogP values and membrane permeability [3] [8].
Therapeutic Applications:Recent studies highlight pyrimidine derivatives in:
Neurological Therapeutics: Pyrimidine-based microtubule stabilizers (e.g., triazolopyrimidines) cross the blood-brain barrier for Alzheimer’s disease applications [9].
Structural Determinants of Bioactivity:
Table 2: Functional Role of Substituents in N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide
| Substituent Position | Functional Group | Role in Bioactivity |
|---|---|---|
| C2, C4 | Keto (=O) | H-bond acceptor for enzyme active sites |
| C5 | Formamide (–NHCHO) | H-bond donor/acceptor; enhances solubility |
| C6 | Methyl (–CH₃) | Lipophilicity modulator; steric blockade |
Functionalized pyrimidines have evolved from early nucleic acid components to sophisticated pharmacophores, driven by innovations in synthetic chemistry and target-based design. N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide derivatives emerge within this legacy as optimized intermediates for hybrid drug development [5] [8] [9].
Post-2010: Fragment-based drug discovery popularized molecular hybridization, combining pyrimidines with pharmacophores (e.g., isatin, coumarin) to target resistant pathogens and cancers. Hybrids such as isatin–pyrimidine conjugates inhibit M. tuberculosis at MIC values of 0.48 μg/mL [2] [7].
Synthetic Advancements:Early routes relied on Biginelli multicomponent reactions (aldehyde/urea/β-ketoester condensations). Modern methods leverage:
Metal-catalyzed cross-coupling (e.g., Suzuki reactions for aryl boronic acids) [3] [9].These enable precise C5/C6 modifications critical for generating N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide analogs.
Contemporary Applications:Recent research focuses on:
Antiviral Scaffolds: Triazolopyrimidines inhibit HCV NS5B polymerase via allosteric binding [9].
Timeline of Pyrimidine Pharmacophore Evolution:
Table 3: Historical Evolution of Key Pyrimidine Derivatives
| Era | Representative Drug | Therapeutic Use | Innovation |
|---|---|---|---|
| 1950s | 5-Fluorouracil | Colorectal cancer | First antimetabolite |
| 1980s | Zidovudine (AZT) | HIV/AIDS | Nucleoside reverse transcriptase inhibition |
| 2000s | Imatinib | Chronic myeloid leukemia | Kinase inhibition |
| 2020s | Isatin–pyrimidine hybrids | Drug-resistant TB | Multitarget hybrid pharmacophores |
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: